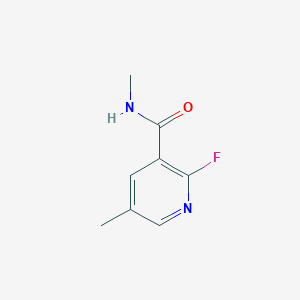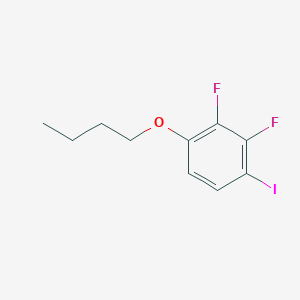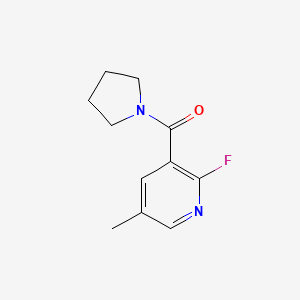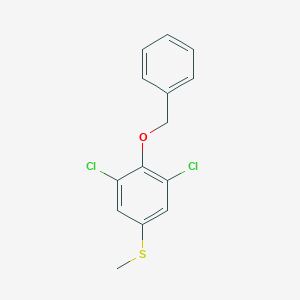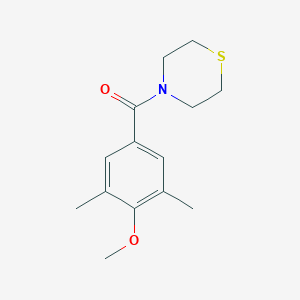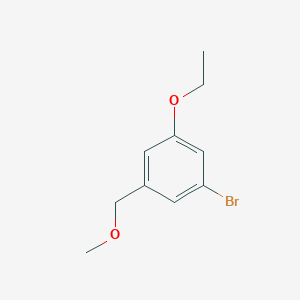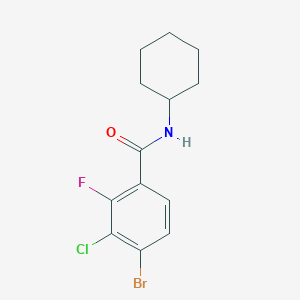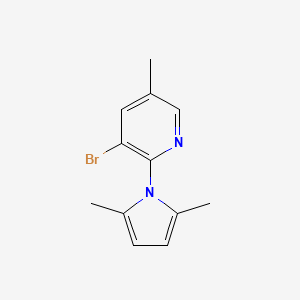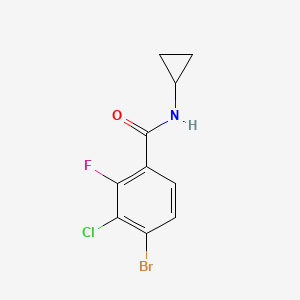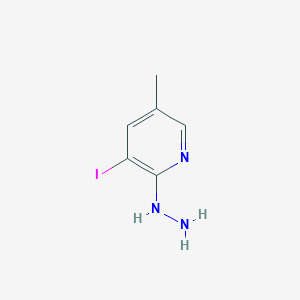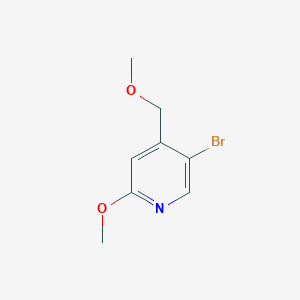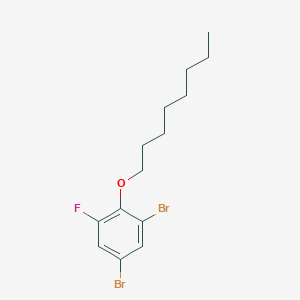
1,5-Dibromo-3-fluoro-2-(octyloxy)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,5-Dibromo-3-fluoro-2-(octyloxy)benzene is an organic compound with the molecular formula C14H19Br2FO It is a derivative of benzene, substituted with bromine, fluorine, and an octyloxy group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene typically involves the bromination and fluorination of a benzene derivative, followed by the introduction of an octyloxy group. One common method includes:
Bromination: Starting with a suitable benzene derivative, bromination is carried out using bromine (Br2) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr3).
Fluorination: The brominated intermediate is then subjected to fluorination using a fluorinating agent like hydrogen fluoride (HF) or a fluorine gas (F2).
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and safety.
化学反応の分析
Types of Reactions
1,5-Dibromo-3-fluoro-2-(octyloxy)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding quinones or reduction to form dehalogenated products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Stille coupling to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium cyanide (KCN) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) with hydrogen gas (H2).
Major Products
Substitution Products: Depending on the nucleophile, products like 1,5-dimethoxy-3-fluoro-2-(octyloxy)benzene or 1,5-dicyano-3-fluoro-2-(octyloxy)benzene.
Oxidation Products: Quinones or other oxidized derivatives.
Reduction Products: Dehalogenated benzene derivatives.
科学的研究の応用
1,5-Dibromo-3-fluoro-2-(octyloxy)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and liquid crystals.
作用機序
The mechanism of action of 1,5-Dibromo-3-fluoro-2-(octyloxy)benzene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of bromine and fluorine atoms can influence its binding affinity and specificity towards these targets. The octyloxy group can enhance its lipophilicity, facilitating its interaction with lipid membranes and cellular components.
類似化合物との比較
Similar Compounds
- 1,5-Dibromo-3-fluoro-2,4-dimethylbenzene
- 1,3-Dibromo-5-fluorobenzene
- 1,5-Dibromo-2-fluoro-3-methoxybenzene
Uniqueness
1,5-Dibromo-3-fluoro-2-(octyloxy)benzene is unique due to the presence of the octyloxy group, which imparts distinct physical and chemical properties. This group enhances its solubility in organic solvents and its potential for forming self-assembled monolayers. The combination of bromine, fluorine, and octyloxy substituents makes it a versatile compound for various synthetic and research applications.
特性
IUPAC Name |
1,5-dibromo-3-fluoro-2-octoxybenzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19Br2FO/c1-2-3-4-5-6-7-8-18-14-12(16)9-11(15)10-13(14)17/h9-10H,2-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAUQOSPMNXNHLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=C(C=C(C=C1Br)Br)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Br2FO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.11 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
